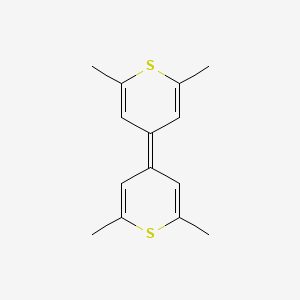![molecular formula C17H14O B14670643 2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro- CAS No. 40932-30-7](/img/structure/B14670643.png)
2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- typically involves a tandem nucleophilic benzylation and C(sp2)-N cross-coupling reaction sequence. The general procedure includes the following steps :
Starting Materials: 3-aminooxindoles and 2-bromobenzyl bromides.
Catalyst: Copper(I) bromide (CuBr).
Base: Sodium tert-butoxide (tBuONa).
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The mixture is stirred at temperatures ranging from 100 to 170°C for a specified time.
Workup: After completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole, 2,3-dihydro-: This compound shares a similar indole structure but lacks the spiro linkage.
Spiropyran: This compound also features a spiro linkage but has different substituents and functional groups.
Uniqueness
2,2’-Spirobi[2H-inden]-1(3H)-one, 1’,3’-dihydro- is unique due to its specific spiro linkage and the presence of both indene and oxindole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
40932-30-7 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,2'-3H-indene]-1'-one |
InChI |
InChI=1S/C17H14O/c18-16-15-8-4-3-7-14(15)11-17(16)9-12-5-1-2-6-13(12)10-17/h1-8H,9-11H2 |
InChI-Schlüssel |
BAYHTRRWPFVBSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

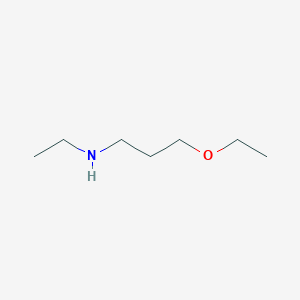
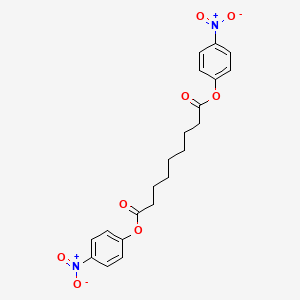
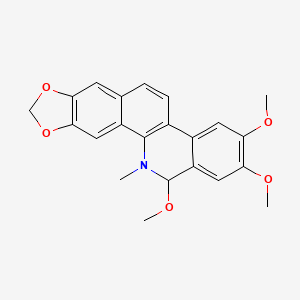

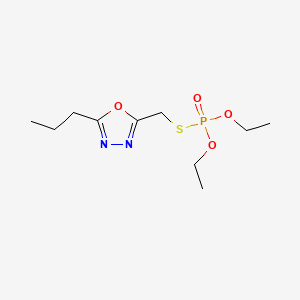
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
